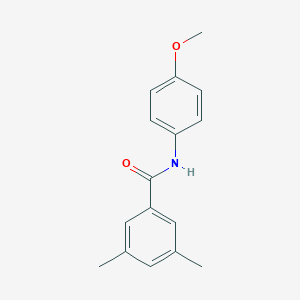

N-(4-methoxyphenyl)-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxyphenyl)-3,5-dimethylbenzamide, also known as modafinil, is a wakefulness-promoting agent that is widely used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a non-amphetamine drug that promotes wakefulness by stimulating the brain's histamine, dopamine, and orexin systems.

Mechanism of Action

Modafinil's exact mechanism of action is not fully understood, but it is believed to work by increasing the levels of histamine, dopamine, and orexin in the brain. Histamine is involved in the regulation of wakefulness, while dopamine and orexin are neurotransmitters that play a role in motivation, reward, and arousal.

Biochemical and Physiological Effects

Modafinil has been shown to increase wakefulness and alertness by improving cognitive function, including attention, memory, and executive function. It also increases the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and reward. Modafinil has also been shown to increase heart rate and blood pressure, although these effects are generally mild.

Advantages and Limitations for Lab Experiments

Modafinil has several advantages for use in lab experiments, including its well-established safety profile and low potential for abuse. It has also been shown to improve cognitive function and memory, which can be useful for researchers studying learning and memory. However, N-(4-methoxyphenyl)-3,5-dimethylbenzamide can be expensive, and its effects may not be consistent across individuals, which can make it difficult to use in large-scale studies.

Future Directions

There are several potential future directions for N-(4-methoxyphenyl)-3,5-dimethylbenzamide research. One area of interest is its potential use in treating other psychiatric disorders, such as depression and ADHD. Researchers are also exploring the use of N-(4-methoxyphenyl)-3,5-dimethylbenzamide as a cognitive enhancer in healthy individuals, as well as its potential use in enhancing athletic performance. Additionally, there is interest in developing new formulations of N-(4-methoxyphenyl)-3,5-dimethylbenzamide that could improve its bioavailability and duration of action.

Synthesis Methods

Modafinil was first synthesized in the 1970s by French pharmaceutical company Lafon Laboratories. The synthesis method involves the reaction of 2-[(diphenylmethyl)sulfinyl]acetamide with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified and recrystallized to obtain N-(4-methoxyphenyl)-3,5-dimethylbenzamide.

Scientific Research Applications

Modafinil has been extensively studied for its wakefulness-promoting effects and its potential therapeutic uses. It has been shown to improve cognitive function, mood, and alertness in healthy individuals and those with sleep disorders. Modafinil has also been studied for its potential use in treating depression, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

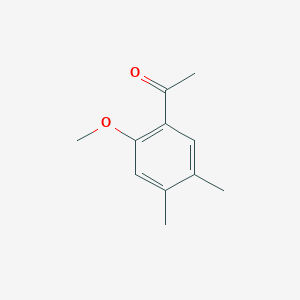

properties

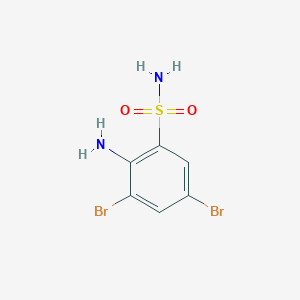

CAS RN |

701220-53-3 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-3,5-dimethylbenzamide |

InChI |

InChI=1S/C16H17NO2/c1-11-8-12(2)10-13(9-11)16(18)17-14-4-6-15(19-3)7-5-14/h4-10H,1-3H3,(H,17,18) |

InChI Key |

RKIHOCCTUBIFNL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)